![molecular formula C9H7ClO B1587811 3-(4-Chlorophenyl)prop-2-yn-1-ol CAS No. 37614-57-6](/img/structure/B1587811.png)
3-(4-Chlorophenyl)prop-2-yn-1-ol
Overview
Description
3-(4-Chlorophenyl)prop-2-yn-1-ol is a chemical compound with the CAS Number: 37614-57-6 . It has a molecular weight of 166.61 and its IUPAC name is 3-(4-chlorophenyl)-2-propyn-1-ol .
Molecular Structure Analysis
The InChI code for 3-(4-Chlorophenyl)prop-2-yn-1-ol is 1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
3-(4-Chlorophenyl)prop-2-yn-1-ol is a powder at room temperature . It has a melting point of 77-79°C . The predicted boiling point is 272.5±25.0 °C and the predicted density is 1.26±0.1 g/cm3 .Scientific Research Applications
Synthesis of Primary Propargylic Alcohols
This compound can be used in the synthesis of primary propargylic alcohols from terminal alkynes . The process involves the use of Rongalite as the C1 unit. This synthesis method could be useful in various chemical reactions and processes .
Nonlinear Optics
The 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule, which is similar to 3-(4-Chlorophenyl)prop-2-yn-1-ol, has been confirmed to have potential applications in nonlinear optics . It’s possible that 3-(4-Chlorophenyl)prop-2-yn-1-ol could have similar applications.
Chemotherapeutic Agents
Chalcones, which are similar to 3-(4-Chlorophenyl)prop-2-yn-1-ol, show promise as chemotherapeutic agents . Therefore, it’s possible that 3-(4-Chlorophenyl)prop-2-yn-1-ol could also have potential applications in the development of new chemotherapeutic agents.
Fluorophores in Photodynamic and Photothermal Therapies
Due to their inherent fluorescence properties, pterins, which are similar to 3-(4-Chlorophenyl)prop-2-yn-1-ol, have found applications as fluorophores in photodynamic and photothermal therapies . It’s possible that 3-(4-Chlorophenyl)prop-2-yn-1-ol could have similar applications.
Safety and Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust and contact with skin and eyes .
properties
IUPAC Name |
3-(4-chlorophenyl)prop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARLJMFYTTUPGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399432 | |
Record name | 3-(4-chlorophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37614-57-6 | |
Record name | 3-(4-chlorophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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